7-Fluoro-4-methoxyisoquinolin-1-OL

Medicinal Chemistry Physicochemical Properties Drug Design

7-Fluoro-4-methoxyisoquinolin-1-OL is a synthetic, heterocyclic small molecule (C10H8FNO2, MW 193.17 g/mol) that belongs to the isoquinolin-1(2H)-one class. It features a bicyclic aromatic core substituted at the 7-position with fluorine and at the 4-position with a methoxy group.

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
CAS No. 630423-45-9
Cat. No. B8780656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-4-methoxyisoquinolin-1-OL
CAS630423-45-9
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESCOC1=CNC(=O)C2=C1C=CC(=C2)F
InChIInChI=1S/C10H8FNO2/c1-14-9-5-12-10(13)8-4-6(11)2-3-7(8)9/h2-5H,1H3,(H,12,13)
InChIKeyXRGITZPPDPREEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-4-methoxyisoquinolin-1-OL (CAS 630423-45-9): A Strategic Fluorinated Isoquinolinone Building Block


7-Fluoro-4-methoxyisoquinolin-1-OL is a synthetic, heterocyclic small molecule (C10H8FNO2, MW 193.17 g/mol) that belongs to the isoquinolin-1(2H)-one class [1]. It features a bicyclic aromatic core substituted at the 7-position with fluorine and at the 4-position with a methoxy group [1]. This compound serves primarily as a key intermediate in medicinal chemistry and chemical biology research, enabling the synthesis of diverse biologically active molecules through further functionalization, particularly at the 1-position [2]. Its structural attributes are commonly leveraged to modulate the physicochemical and pharmacokinetic properties of target compounds in drug discovery campaigns [1].

Procurement Integrity: Why 7-Fluoro-4-methoxyisoquinolin-1-OL Cannot Be Interchanged with Other Isoquinolinones


Isoquinolinone derivatives are not functionally interchangeable due to the profound impact of specific halogen and substituent patterns on electronic character, reactivity, and downstream biological profile [1]. Simple replacement of the 7-fluoro group with a 7-chloro analog, for instance, alters the molecule's electron-withdrawing capacity, as reflected in computed XLogP3-AA values (7-F: 1.1 vs. 7-Cl: 1.7) [2] [3]. Such differences directly influence the rate and selectivity of subsequent chemical transformations, such as nucleophilic substitution at the 1-position, and can lead to divergent biological outcomes in assays where target engagement is sensitive to halogen bonding or steric bulk. The quantitative evidence below substantiates why this specific fluorinated intermediate is a distinct chemical entity warranting precise selection over its closest analogs.

Quantitative Differentiation Guide for 7-Fluoro-4-methoxyisoquinolin-1-OL


Electronic Modulation: Fluorine vs. Chlorine Impact on Predicted Lipophilicity

The 7-fluoro substitution in the target compound imparts a significantly lower predicted lipophilicity compared to its 7-chloro analog, a key parameter in drug design for controlling permeability and solubility. The XLogP3-AA value for 7-Fluoro-4-methoxyisoquinolin-1-OL is 1.1 [1], whereas the 7-chloro-4-methoxy-2H-isoquinolin-1-one has a value of 1.7 [2]. This difference of 0.6 log units represents a substantial shift in the lipophilic-hydrophilic balance.

Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Weight Advantage for Fragment-Based Screening

With a molecular weight of 193.17 g/mol, 7-Fluoro-4-methoxyisoquinolin-1-OL [1] is notably lighter than its 7-chloro analog, which has a molecular weight of 209.63 g/mol [2]. The 16.46 Da lower mass positions the target compound more favorably within the 'Rule of Three' guidelines for fragment-based screening, where fragments are typically < 300 Da.

Fragment-Based Drug Discovery Lead Optimization Chemical Biology

Enhanced Hydrogen-Bond Acceptor Capacity via Fluorine Substitution

The presence of the fluorine atom increases the hydrogen-bond acceptor (HBA) count of the molecule to 3, while maintaining a hydrogen-bond donor count of 1 [1]. In contrast, the 7-chloro analog has an HBA count of only 2 [2]. This additional acceptor capability, specific to the fluorine substituent, can lead to distinct and potentially stronger non-covalent interactions with biological targets.

Molecular Recognition Target Engagement Structural Biology

Structural Confirmation of Identity via Unique InChI Key for Procurement Fidelity

To ensure absolute procurement fidelity, the compound possesses a unique machine-readable identifier, the InChI Key: XRGITZPPDPREEN-UHFFFAOYSA-N [1]. This differentiates it from all other compounds, including its closest isomer, 6-Fluoro-4-methoxyisoquinolin-1-ol, and its chloro-analog, whose InChI Key is JLRCBNLADGATRC-UHFFFAOYSA-N [2].

Chemical Procurement Quality Control Analytical Chemistry

Validated Application Scenarios for 7-Fluoro-4-methoxyisoquinolin-1-OL


Synthesis of 1-Substituted Derivatives for Kinase Inhibitor Discovery

The compound's 1-oxo group is amenable to conversion into a 1-chloro leaving group, as demonstrated in synthetic routes using POCl3 . This activated intermediate, 1-Chloro-7-fluoro-4-methoxyisoquinoline (CAS 630423-46-0), is then used to install diverse nucleophiles, generating libraries of isoquinoline-based kinase inhibitors. The fluorine atom at the 7-position is retained through these steps to favorably modulate the physicochemical profile of the final drug candidates, leveraging its lower lipophilicity compared to chloro-analogs [1].

Privileged Fragment for 19F-NMR Based Screening

The presence of a single fluorine atom makes this compound an ideal scaffold for fragment-based drug discovery using 19F-NMR screening. Its low molecular weight (193.17 g/mol) [2] and distinct fluorine signal allow for sensitive detection of target protein binding. This use case is a direct application of the compound's quantitative molecular properties, which are superior to heavier halogenated analogs for this technique.

Core Scaffold for Antiviral and Antibacterial Agent Development

Halogenated isoquinoline derivatives are actively investigated for their antimicrobial properties [3]. This compound serves as a key intermediate in synthesizing novel antibacterial and antiviral agents. Its specific 7-fluoro-4-methoxy substitution pattern is critical, as research indicates that halogen identity and position can switch biological activity profiles, such as selectivity between different enzyme targets (e.g., USP2 vs. USP7) [4].

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